

n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide structure elucidation

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Compound of Interest

Compound Name:	<i>n</i> -[4-Chloro-3-(trifluoromethyl)phenyl]formamide
CAS No.:	656-96-2
Cat. No.:	B1267730

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An In-Depth Technical Guide to the Structural Elucidation of **N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide**

This guide provides a comprehensive framework for the structural elucidation of **N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide**, a substituted aromatic amide of interest in pharmaceutical and agrochemical research. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure robust and verifiable results.

Introduction and Molecular Overview

N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide ($C_8H_5ClF_3NO$) is a small molecule with a molecular weight of 223.58 g/mol [1]. Its structure comprises a formamide group attached to a disubstituted benzene ring. The precise arrangement of the chloro and trifluoromethyl substituents on the phenyl ring is critical to its chemical properties and biological activity. Therefore, unambiguous structural confirmation is a prerequisite for its use in further research and development.

This guide will systematically detail a multi-technique analytical approach to confirm the molecular structure, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Foundational Analysis: Molecular Formula and Unsaturation

The initial step in any structural elucidation is to determine the molecular formula and the degree of unsaturation (Index of Hydrogen Deficiency - IHD).[1] High-resolution mass spectrometry provides the accurate mass needed to deduce the elemental composition, while the IHD offers initial clues about the presence of rings or multiple bonds.

Molecular Formula: $C_8H_5ClF_3NO$ [1] Index of Hydrogen Deficiency (IHD): $IHD = C - H/2 - X/2 + N/2 + 1$
 $IHD = 8 - (5/2) - (4/2) + (1/2) + 1 = 8 - 2.5 - 2 + 0.5 + 1 = 5$

An IHD of 5 suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional double bond, consistent with the carbonyl group (C=O) in the formamide moiety.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns.

Expected Mass Spectrum Data

Ion	Expected m/z	Interpretation
$[M]^+$	223, 225	Molecular ion peak. The characteristic 3:1 isotopic pattern for chlorine ($[^{35}\text{Cl}]$: $[^{37}\text{Cl}]$) is expected for the M and M+2 peaks.
$[M-\text{CHO}]^+$	194, 196	Loss of the formyl group, indicating the presence of a formamide. This fragment corresponds to the 4-chloro-3-(trifluoromethyl)aniline radical cation.
$[\text{C}_7\text{H}_3\text{ClF}_3]^+$	178, 180	Loss of the entire formamide group and a hydrogen atom from the ring.
$[\text{C}_6\text{H}_3\text{Cl}]^+$	110, 112	Fragmentation of the trifluoromethyl group from the aniline fragment.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent like methanol or dichloromethane.
- Instrument Setup:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Analyzer: Quadrupole or Time-of-Flight (TOF) for high resolution.
 - Mass Range: m/z 50-500

- **Data Acquisition:** Introduce the sample into the ion source. Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
- **Data Analysis:** Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to deduce the structural components.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[2]

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale & Comparative Insight
~3300 (sharp)	N-H Stretch	Secondary Amide	In solid-state or concentrated solutions, this peak may broaden due to hydrogen bonding. Formamide itself shows N-H stretching bands.[3]
~1680-1650	C=O Stretch (Amide I)	Formamide	This is a strong, characteristic absorption for amides. Its position can be influenced by conjugation and hydrogen bonding.
~1550-1510	N-H Bend (Amide II)	Secondary Amide	This band, coupled with the Amide I band, is highly indicative of a secondary amide linkage.
~1400-1100	C-F Stretch	Trifluoromethyl (CF ₃)	The CF ₃ group typically exhibits strong, complex absorptions in this region.
~1100-1000	C-Cl Stretch	Aryl Chloride	A moderate to strong band indicating the presence of the chloro substituent on the aromatic ring.

~800-600	C-H Bending	Substituted Benzene	The pattern of out-of-plane C-H bending can provide clues about the substitution pattern on the aromatic ring.
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Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Setup:
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory.
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32 for good signal-to-noise.
- Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum.
- Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity and Spatial Arrangement

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.^{[4][5]} We will consider ^1H , ^{13}C , and ^{19}F NMR.

^1H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring atoms.

Expected ^1H NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Comparative Insight
~8.4	Singlet (or doublet)	1H	Formyl proton (CHO)	In N-(4-chlorophenyl)formamide, the formyl proton appears as a singlet. ^[6] Due to restricted rotation around the C-N amide bond, this proton might appear as two signals or show coupling to the N-H proton.
~7.8-8.2	Broad Singlet	1H	Amide proton (NH)	The chemical shift is solvent and concentration-dependent. May show coupling to the formyl proton.
~7.5-7.8	Multiplet	3H	Aromatic protons	The three protons on the substituted benzene ring will exhibit a complex splitting pattern due to their coupling with each other and potentially with the ¹⁹ F nuclei of

the CF₃ group.
The exact shifts and splitting can be predicted using substituent effects.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Assignment	Rationale & Comparative Insight
~160-165	C=O (Formyl)	The formyl carbon chemical shift is characteristic of amides. For comparison, the formyl carbon in N-(4-chlorophenyl)formamide appears in this region. ^[6]
~120-140	Aromatic Carbons	Six distinct signals are expected for the six carbons of the benzene ring due to the substitution pattern. The carbon attached to the CF ₃ group will appear as a quartet due to C-F coupling.
~123 (quartet)	CF ₃	The carbon of the trifluoromethyl group will be split into a quartet by the three fluorine atoms, with a large coupling constant (¹ JCF ≈ 270 Hz).

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly sensitive and will confirm the presence and environment of the trifluoromethyl group.

Expected ¹⁹F NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~ -63	Singlet	CF ₃

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR-based structure elucidation.

X-ray Crystallography: Definitive 3D Structure

For crystalline solids, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystallographic Insights

A successful crystal structure determination would confirm:

- The connectivity of all atoms.
- The substitution pattern on the benzene ring.
- The planarity of the amide group.
- Intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the C=O group of another. A similar compound, N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, exhibits such N—H⋯O hydrogen bonding in its crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystallization:** Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- **Crystal Mounting:** Select a high-quality single crystal and mount it on a goniometer head.
- **Data Collection:**
 - **Instrument:** A single-crystal X-ray diffractometer.
 - **X-ray Source:** Mo K α or Cu K α radiation.
 - **Temperature:** Typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
 - **Procedure:** The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector.
- **Structure Solution and Refinement:**
 - The collected diffraction data is processed to determine the unit cell dimensions and space group.
 - The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
 - The atomic positions are refined against the experimental data to yield the final, detailed molecular structure.

Conclusion: A Convergent Structural Proof

The structural elucidation of **N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide** is achieved through the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the molecular weight and key fragments. IR spectroscopy identifies the essential functional groups. A full suite of NMR experiments establishes the precise connectivity and chemical environment of each atom. Finally, X-ray crystallography provides the definitive three-dimensional structure. This integrated and self-validating approach ensures the highest degree

of confidence in the assigned structure, forming a solid foundation for any subsequent scientific investigation.

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